3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid
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Overview
Description
3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid is an organic compound with a complex structure that includes a hydroxyl group, a nitrophenoxy group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the reaction of 4-nitrophenol with chloroacetic acid to form 4-nitrophenoxyacetic acid. The next step involves the acylation of 4-nitrophenoxyacetic acid with 3-hydroxy-3-phenylpropanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl and nitrophenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl and nitrophenoxy derivatives.
Scientific Research Applications
3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions can modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-nitrobenzoic acid
- 4-hydroxy-3-nitrophenylacetic acid
- 2-(4-hydroxy-3-nitrophenyl)acetic acid
Uniqueness
3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-14(10-26-13-8-6-12(7-9-13)19(24)25)18-15(17(22)23)16(21)11-4-2-1-3-5-11/h1-9,15-16,21H,10H2,(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKJFOQVURIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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